molecular formula C23H32N4O B6033895 1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-pyrazol-1-ylethanone

1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-pyrazol-1-ylethanone

Cat. No.: B6033895
M. Wt: 380.5 g/mol
InChI Key: PAVWRKGQSKXJSC-UHFFFAOYSA-N
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Description

1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]-2-pyrazol-1-ylethanone is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-pyrazol-1-ylethanone typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the pyrazole and ethanone groups through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-pyrazol-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-pyrazol-1-ylethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-pyrazol-1-ylethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
  • 6-Isopropenyl-9-methyl-1-oxaspiro[4.5]decan-2-one

Uniqueness

1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-pyrazol-1-ylethanone is unique due to its specific spirocyclic structure and the presence of both pyrazole and ethanone functional groups. This combination of features imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O/c1-19(2)21-7-5-20(6-8-21)15-25-12-3-9-23(17-25)10-14-26(18-23)22(28)16-27-13-4-11-24-27/h4-8,11,13,19H,3,9-10,12,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVWRKGQSKXJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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